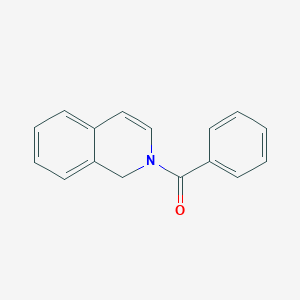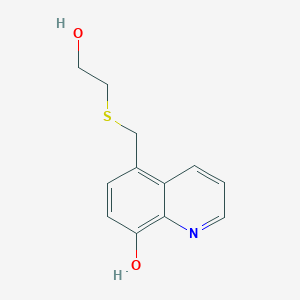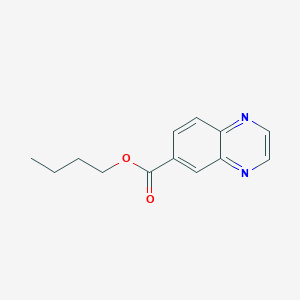
Isoquinoline, 2-benzoyl-1,2-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline, 2-benzoyl-1,2-dihydro- is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline derivatives are known for their wide range of biological activities and are important components in many biologically active products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including Isoquinoline, 2-benzoyl-1,2-dihydro-, can be achieved through various methods. One common approach involves the oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes. This method allows for the synthesis of a broad range of structurally diverse C1-benzyl and -benzoyl isoquinolines . Another method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of water, catalyzed by nickel .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water. These methods aim to provide efficient and environmentally friendly routes for the synthesis of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline, 2-benzoyl-1,2-dihydro- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired product. For example, the oxidation of isoquinoline derivatives may require strong oxidizing agents and acidic conditions, while reduction reactions may require the use of metal hydrides under anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may yield tetrahydroisoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Isoquinoline, 2-benzoyl-1,2-dihydro- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Isoquinoline, 2-benzoyl-1,2-dihydro- involves its interaction with various molecular targets and pathways. For example, it may interact with enzymes and receptors involved in cellular signaling pathways, leading to changes in cellular function. The specific molecular targets and pathways involved depend on the particular biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Isoquinoline, 2-benzoyl-1,2-dihydro- include other isoquinoline derivatives such as:
- Tetrahydroisoquinoline
- Benzimidazo[2,1-a]isoquinoline
- Pyrrolo[2,1-a]isoquinoline
Uniqueness
Isoquinoline, 2-benzoyl-1,2-dihydro- is unique due to its specific structure and the presence of the benzoyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
50624-29-8 |
|---|---|
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1H-isoquinolin-2-yl(phenyl)methanone |
InChI |
InChI=1S/C16H13NO/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17/h1-11H,12H2 |
InChI-Schlüssel |
UWXKXLUYRMXYAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877196.png)

![(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol](/img/structure/B11877204.png)



![8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B11877242.png)
![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)


